molecular formula C9H7F6NO B8213089 5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline

5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline

Cat. No.: B8213089
M. Wt: 259.15 g/mol
InChI Key: FTMOWDNRHAHIDX-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline typically involves the introduction of trifluoromethyl and trifluoroethoxy groups to an aniline derivative. One common method involves the reaction of aniline with trifluoromethyl triflate and a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .

Scientific Research Applications

5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Its unique properties make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The trifluoromethyl and trifluoroethoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethyl and trifluoroethoxy groups, which impart distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)4-17-5-1-2-6(7(16)3-5)9(13,14)15/h1-3H,4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMOWDNRHAHIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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